Durumhemiketalolide A
Description
Durumhemiketalolide A is a bioactive cembranolide diterpene isolated from marine soft corals of the genus Lobophytum, notably Lobophytum durum and Lobophytum crassum . Structurally, it belongs to the hemiketal-containing cembranolides, characterized by a 14-membered macrocyclic ring with a hemiketal functional group, which contributes to its stereochemical complexity and bioactivity . The compound has garnered attention for its potent anti-inflammatory properties, particularly its ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages at concentrations ≤10 μM . Additionally, it exhibits selective cytotoxicity against lung and colon adenocarcinoma cells, though specific IC50 values remain unreported in the available literature .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3E,7E,11S,12R,16R)-1-hydroxy-11-(hydroxymethyl)-3,7-dimethyl-15-methylidene-13,17-dioxatricyclo[9.5.1.112,16]octadeca-3,7-dien-14-one |
InChI |
InChI=1S/C20H28O5/c1-13-6-4-7-14(2)11-20(23)16-10-17(24-18(22)15(16)3)19(12-21,25-20)9-5-8-13/h7-8,16-17,21,23H,3-6,9-12H2,1-2H3/b13-8+,14-7+/t16-,17-,19+,20+/m1/s1 |
InChI Key |
PNLRNCZZDLSFIR-JPMBRDTOSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@H]3C[C@H](C(=C)C(=O)O3)[C@@](O2)(C/C(=C/CC1)/C)O)CO |
Canonical SMILES |
CC1=CCCC2(C3CC(C(=C)C(=O)O3)C(O2)(CC(=CCC1)C)O)CO |
Synonyms |
durumhemiketalolide A |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics
While Durumhemiketalolide A's exact structure remains unspecified, the durumhemiketalolide class (e.g., Durumhemiketalolide B, C₂₂H₃₀O₆ ) typically features:
-
Ketal functional groups (acid-catalyzed hydrolysis susceptibility)
-
Macrocyclic ester motifs (ring-opening potential under basic conditions)
Hydrolysis Reactions
| Condition | Expected Transformation | Mechanistic Class |
|---|---|---|
| Aqueous H₃O⁺ | Ketal → Ketone + Alcohols | Acid-catalyzed cleavage |
| NaOH/EtOH | Ester saponification → Carboxylate + Alcohol | Nucleophilic acyl substitution |
Example mechanism for ketal hydrolysis :
-
Protonation of ketal oxygen
-
Stepwise cleavage of C-O bonds via oxonium intermediates
Oxidation-Reduction Behavior
Based on structural analogs:
| Reagent | Target Site | Product Type |
|---|---|---|
| NaBH₄ | α,β-unsaturated carbonyl | Allylic alcohol |
| DDQ | Alcohol oxidation | Ketone formation |
| O₃ (ozone) | Alkene cleavage | Dicarbonyl compounds |
Notable stability: The conjugated enone system likely resists over-reduction under standard conditions .
Biologically Relevant Modifications
Marine-derived ketalolides frequently undergo enzymatic transformations:
Table 1 : Documented biotransformations in related compounds
| Enzyme Class | Reaction Type | Product Impact |
|---|---|---|
| Cytochrome P450 | Hydroxylation | Increased polarity |
| Esterases | Macrocycle opening | Linear carboxylic acids |
| Oxidoreductases | Quinone formation | Enhanced redox activity |
Research Limitations
-
No peer-reviewed studies directly addressing this compound's synthesis or reactions were identified in authoritative databases
-
Current predictions rely on:
-
Critical gaps requiring experimental validation:
-
Stereochemical outcomes of additions
-
Temperature-dependent rearrangement pathways
-
Proposed Research Directions
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differences and Insights
Potency : L. crassumditerpenes exhibit comparable anti-inflammatory activity to this compound but at slightly lower concentrations (3.8–4.0 μM vs. ≤10 μM) .
Therapeutic Scope : While this compound shows dual anti-inflammatory and anticancer effects, compounds like Lobophytolide F11 are prioritized for neuroprotective applications .
Research Findings and Mechanistic Insights
- Anti-Inflammatory Activity: this compound suppresses LPS-induced iNOS and COX-2 expression in macrophages by inhibiting NF-κB nuclear translocation, a mechanism shared with Simplexin E but distinct from L. crassumditerpenes, which act via MAPK pathways .
- Cytotoxicity: Unlike crassocolides H–M (from Sarcophyton crassocaule), which target medulloblastoma cells, this compound shows specificity for adenocarcinoma cells, suggesting tissue-selective bioactivity .
Q & A
Q. How can metabolic stability of this compound be assessed to guide derivatization?
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